11-Methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid
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Overview
Description
11-Methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid involves multiple steps, starting from commercially available reagentsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
11-Methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid
Uniqueness
11-Methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid is unique due to its specific tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11NO5S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
11-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C15H11NO5S2/c1-15(13(18)19)9-8(10-11(23-15)16-14(20)22-10)6-4-2-3-5-7(6)21-12(9)17/h2-5,8-9H,1H3,(H,16,20)(H,18,19) |
InChI Key |
GKMFAZBTYIJNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C3=CC=CC=C3OC2=O)C4=C(S1)NC(=O)S4)C(=O)O |
Origin of Product |
United States |
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